molecular formula C18H19BrN4O2S B2960855 2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1797284-94-6

2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2960855
CAS No.: 1797284-94-6
M. Wt: 435.34
InChI Key: DFICYYRVBYQMII-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzenesulfonamide core substituted with a bromo group at the 2-position. This sulfonamide is linked via a methylene bridge to a piperidin-4-yl group, which is further substituted with a 3-cyanopyridin-2-yl moiety (). Molecular Formula: C₁₉H₁₉BrN₄O. Molecular Weight: 399.3 g/mol. Limited physicochemical data (e.g., melting point, solubility) are available in the provided evidence, highlighting gaps in characterization.

Properties

IUPAC Name

2-bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O2S/c19-16-5-1-2-6-17(16)26(24,25)22-13-14-7-10-23(11-8-14)18-15(12-20)4-3-9-21-18/h1-6,9,14,22H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFICYYRVBYQMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic efficacy based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H20BrN3O2S\text{C}_{17}\text{H}_{20}\text{BrN}_3\text{O}_2\text{S}
  • Molecular Weight : 441.4 g/mol
  • Functional Groups : Bromine, sulfonamide, piperidine, and cyanopyridine moieties.

Research indicates that the compound interacts with various biological targets, which may include:

  • Protein Binding : It has been shown to bind with human serum albumin (HSA) through hydrophobic interactions and hydrogen bonding, suggesting a moderate to strong binding affinity. This interaction is crucial for its pharmacokinetic profile and therapeutic efficacy .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition could lead to potential drug-drug interactions .

Anticancer Activity

The compound has demonstrated significant anticancer properties in various studies:

  • In Vitro Studies : It exhibited potent inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer), with an IC50 value of approximately 0.126 μM. This indicates a strong potential for selective targeting of cancer cells while sparing normal cells .
  • In Vivo Studies : In animal models, treatment with the compound significantly inhibited lung metastasis in TNBC models compared to standard treatments like 5-Fluorouracil (5-FU), showcasing its potential as a therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of the compound reveals:

  • Clearance Rate : The clearance rate was measured at approximately 82.7 mL/h/kg after intravenous administration, indicating a relatively high clearance which may necessitate careful dosing .
  • Bioavailability : Oral bioavailability was found to be around 31.8%, suggesting that the compound can be effectively administered orally without significant loss of potency .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study 1 : A study involving MDA-MB-231 cells showed that treatment with the compound led to increased levels of caspase 9, indicating induction of apoptosis in cancer cells. This was accompanied by a significant reduction in cell viability compared to untreated controls .
  • Case Study 2 : In a metastatic model using BALB/c nude mice, administration of the compound resulted in a marked reduction in metastatic nodules after 30 days of treatment, demonstrating its potential effectiveness in preventing cancer spread .

Safety Profile

The compound did not exhibit acute toxicity in preliminary studies at concentrations up to 2000 mg/kg in Kunming mice, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key Observations :

Core Heterocycles : The target compound uses a pyridine-piperidine hybrid, whereas analogs in and employ pyrimidine or phenyl-substituted pyridine cores.

Substituent Effects: Bromo and cyano groups in the target compound may enhance electrophilicity compared to chloro or methoxy substituents in .

Synthetic Efficiency : Yields for analogs vary widely (28–84%), with the target compound’s yield unspecified.

Physicochemical Properties

Table 2: Thermal and Crystallographic Data
Compound Name / ID Melting Point (°C) Crystallographic Data Reference
Target Compound N/A Not reported
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide 198–200 Triclinic, P1, a = 13.6081 Å
Compounds in 132–230 Characterized via NMR, MS

Key Observations :

  • The target compound lacks reported melting point or crystallographic data, unlike analogs in and , which are well-characterized.
  • The pyrimidine-based analog in exhibits a triclinic crystal system, suggesting distinct packing interactions compared to the target’s uncharacterized structure.

Key Observations :

  • Sulfonyl chloride coupling is a common strategy for benzenesulfonamide derivatives.
  • The absence of synthetic data for the target compound limits direct comparison of reaction conditions or scalability.

Key Observations :

  • Substituents like bromo (electron-withdrawing) and cyano (polar) may modulate target selectivity compared to chloro or methoxy groups.

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